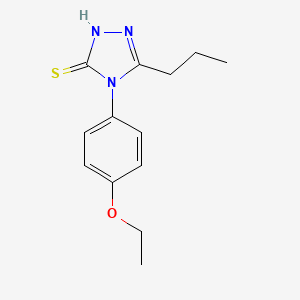

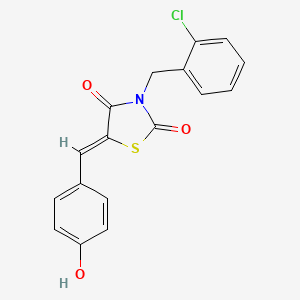

![molecular formula C12H18N2O3S B4624185 4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)

4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies, emphasizing the functionalization of aromatic systems and the introduction of sulfonyl and amide groups. For instance, the synthesis of composite NF membranes incorporating novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) demonstrates the relevance of such functional groups in material science. These polymers were synthesized using succinyl chloride and substituted 4-amino-1-benzenesulphonamide, showcasing methods to incorporate the sulfonyl and amide functionalities into complex molecules (Padaki et al., 2013).

Molecular Structure Analysis

The crystal structure of related compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea, has been determined, revealing insights into the arrangement and interactions of molecules with sulfonyl and amino groups. These structures are typically characterized using X-ray diffraction, indicating how substituents affect molecular conformation and stability (Saeed et al., 2010).

Chemical Reactions and Properties

Reactions involving sulfonyl amino compounds often include transformations that leverage the reactivity of the sulfonyl and amide groups. For instance, the development of novel fluorinated derivatives of MMP inhibitors showcases the chemical versatility of compounds bearing these functionalities. These derivatives provide insights into how structural modifications can influence biological activity and chemical stability (Wagner et al., 2007).

Physical Properties Analysis

The physical properties of compounds like “4-[(3-Methylphenyl)(methylsulfonyl)amino]butanamide” are closely related to their molecular structure. Studies on related sulfonated polyimides from diamines with sulfonyl groups have revealed important characteristics such as water stability and proton conductivity, which are crucial for applications in fields like fuel cell technology. These properties depend on the molecular architecture and the presence of functional groups that interact with water and ions (Fang et al., 2002).

Chemical Properties Analysis

The chemical behavior of sulfonyl amino compounds is significantly influenced by the electronic effects of the sulfonyl and amide groups. These effects can impact reactivity, as seen in the synthesis and reactivity studies of various sulfonamide derivatives. Understanding these properties facilitates the design of new molecules with tailored reactivity and stability profiles for specific applications (Ghorab et al., 2017).

Wissenschaftliche Forschungsanwendungen

Desalination and Membrane Technology

A study focused on the synthesis and characterization of novel polymers, specifically Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant, for creating composite membranes with Polysulfone (PSf). These membranes were tested for desalination capabilities, showcasing the molecule's potential in water treatment technologies through salt rejection and water flux performance (Padaki et al., 2013).

Drug Metabolism Studies

Another application is in the realm of drug metabolism, where biocatalysis has been employed to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach helps in the structural characterization of drug metabolites, highlighting the molecule's role in understanding and improving drug efficacy and safety (Zmijewski et al., 2006).

Imaging and Diagnostic Agents

Research into novel fluorinated derivatives of broad-spectrum MMP inhibitors, based on structures like N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, for use in PET imaging of matrix metalloproteinases (MMPs) in pathological conditions, showcases the molecule's application in medical imaging and diagnostics (Wagner et al., 2007).

Antimicrobial Activity

Further, studies have shown the antibacterial properties of sulfonamide derivatives, where the structural variation influences antimicrobial efficacy. This application is crucial for developing new antimicrobial agents to combat resistant bacteria strains (Lewis, 1957).

Self-healing Materials

The molecule's application extends to materials science, where aromatic disulfide metathesis is utilized for creating self-healing elastomers. This innovative application demonstrates the potential of 4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide in developing advanced materials with self-repair capabilities (Rekondo et al., 2014).

Eigenschaften

IUPAC Name |

4-(3-methyl-N-methylsulfonylanilino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-10-5-3-6-11(9-10)14(18(2,16)17)8-4-7-12(13)15/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIKQHVEHKUFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCC(=O)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methylphenyl)(methylsulfonyl)amino]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

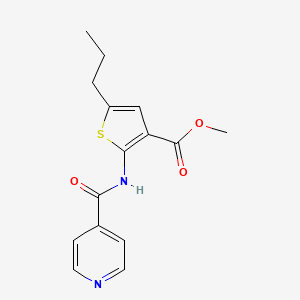

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

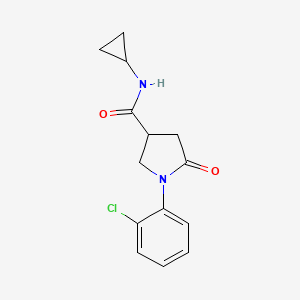

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

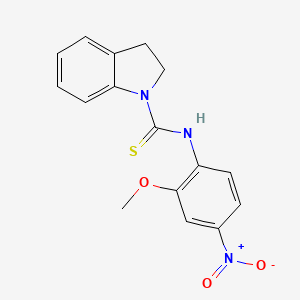

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)